Dmg-mino

Description

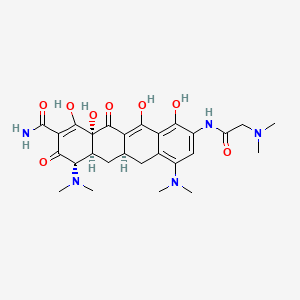

Structure

2D Structure

3D Structure

Properties

CAS No. |

151922-16-6 |

|---|---|

Molecular Formula |

C27H35N5O8 |

Molecular Weight |

557.604 |

IUPAC Name |

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-9-[[2-(dimethylamino)acetyl]amino]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |

InChI |

InChI=1S/C27H35N5O8/c1-30(2)10-16(33)29-14-9-15(31(3)4)12-7-11-8-13-20(32(5)6)23(36)19(26(28)39)25(38)27(13,40)24(37)17(11)22(35)18(12)21(14)34/h9,11,13,20,34-35,38,40H,7-8,10H2,1-6H3,(H2,28,39)(H,29,33)/t11-,13-,20-,27-/m0/s1 |

InChI Key |

HZACOPMRVHUEFI-ISIOAQNYSA-N |

SMILES |

CN(C)CC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C |

Synonyms |

9-(N,N-dimethylglycylamido)minocycline |

Origin of Product |

United States |

Chemical Structure and Properties of Dmg Mino

DMG-MINO is a semi-synthetic tetracycline (B611298) characterized by a core four-ring system, typical of the tetracycline class. The defining structural modification is the presence of an N,N-dimethylglycylamido group attached at the C-9 position of the minocycline (B592863) scaffold. asm.orgresearchgate.netnih.govasm.orgnih.govasm.orglsmuni.lt This substitution at the D ring is crucial for the enhanced activity of glycylcyclines against resistant bacteria. mdpi.comresearchgate.netoup.com The chemical formula of this compound is C27H35N5O8. nih.gov

Molecular and Cellular Mechanistic Elucidation of Dmg Mino Action Non Clinical

Detailed Investigations into Ribosomal Binding and Inhibition of Protein Synthesis

The bacterial ribosome is composed of two subunits: the small 30S subunit and the large 50S subunit, which combine to form the 70S ribosome. libretexts.org Tetracyclines, including glycylcyclines like DMG-MINO, are known to bind to the 30S ribosomal subunit. researchgate.netlsmuni.ltnih.govlibretexts.orgresearchgate.net This binding interferes with the crucial process of protein synthesis elongation, specifically by preventing the association of aminoacyl-tRNA with the ribosomal acceptor (A) site. lsmuni.ltlibretexts.orgnih.gov

Identification and Characterization of Binding Sites on Bacterial Ribosomal Subunits (e.g., 30S)

Structural studies, including X-ray crystallography of ribosomes in complex with tetracycline (B611298) derivatives, have provided insights into the binding sites. Tetracyclines primarily bind to the decoding center on the 30S subunit. lsmuni.ltnih.govresearchgate.net This binding site, often referred to as Tet-1, is located near the aminoacyl-tRNA binding site (A site). lsmuni.ltresearchgate.net The interaction of the antibiotic with ribosomal RNA (rRNA) and ribosomal proteins within this region is critical for its inhibitory activity. nih.govresearchgate.netebi.ac.uk While a predominant binding site (Tet-1) has been identified, some studies on tetracycline have suggested the possibility of additional, lower-affinity binding sites on the ribosome. lsmuni.ltnih.gov

Quantitative Analysis of Protein Synthesis Inhibition Dynamics

Quantitative analyses have demonstrated that glycylcyclines, including those structurally related to this compound, exhibit improved inhibitory activities against bacterial protein synthesis compared to earlier tetracyclines like tetracycline and minocycline (B592863). researchgate.netnih.govuni-muenchen.de Functional assays have shown that tigecycline (B611373) (a glycylcycline) specifically inhibits bacterial protein synthesis with greater potency than minocycline and tetracycline. nih.gov Biophysical studies have further supported these findings, indicating that isolated ribosomes bind tigecycline with significantly higher affinity than minocycline and tetracycline. nih.gov Dissociation constant values determined through biophysical analyses illustrate this enhanced binding affinity. nih.gov

| Compound | Dissociation Constant (M) - 30S Ribosome (approximate) | Dissociation Constant (M) - 70S Ribosome (approximate) |

| Tetracycline | >10-6 | >10-6 |

| Minocycline | 10-7 | 10-7 |

| Tigecycline | 10-8 | 10-8 |

Note: Data are approximate and based on reported findings for tigecycline and related compounds, illustrating relative affinities. nih.gov

This enhanced binding affinity of glycylcyclines to the ribosome is believed to contribute to their increased potency in inhibiting protein synthesis and their ability to overcome certain resistance mechanisms. researchgate.netnih.gov

Mechanisms Overcoming Bacterial Resistance Determinants

Bacterial resistance to tetracyclines is commonly mediated by two primary mechanisms: efflux pumps that actively transport the antibiotic out of the cell, and ribosomal protection proteins that interfere with the antibiotic's binding to the ribosome. nih.govportico.orgasm.org Glycylcyclines, including this compound, were developed to circumvent these established resistance mechanisms. researchgate.netnih.govportico.orgasm.orgresearchgate.net

Inhibition of Efflux Pump-Mediated Resistance (e.g., TetA, TetB)

Tetracycline efflux pumps, such as TetA and TetB, are integral membrane transporters that reduce the intracellular concentration of tetracyclines, thereby conferring resistance. researchgate.netnih.govnih.govmdpi.com Glycylcyclines have demonstrated activity against bacterial strains harboring genes encoding these tetracycline efflux pumps. nih.govportico.orgresearchgate.netnih.gov While minocycline, eravacycline, and tigecycline have largely been shown to evade the most common tetracycline efflux pumps like TetB and TetA, some extended-spectrum tetracycline efflux pumps can still confer resistance to these agents. researchgate.net Studies have shown that the glycyl substitution in compounds like this compound can reduce their susceptibility to efflux mediated by certain pumps. nih.gov However, resistance mediated by mutations in efflux pump components has been observed, although at a low rate. lsmuni.lt

Disruption of Ribosomal Protection Protein-Mediated Resistance (e.g., TetM)

Ribosomal protection proteins, such as TetM, confer resistance by interacting with the ribosome and displacing or preventing the binding of tetracycline, thus allowing protein synthesis to proceed in the presence of the antibiotic. researchgate.netnih.govportico.orgasm.org TetM shares homology with elongation factor G and can hydrolyze GTP in the presence of ribosomes. asm.org A key advantage of glycylcyclines is their ability to inhibit protein synthesis occurring on ribosomes protected by TetM. researchgate.netasm.orgresearchgate.net It has been proposed that the unique orientation or higher affinity of glycylcyclines when bound to the ribosome may prevent TetM from effectively interacting with the ribosome and disrupting the antibiotic's binding. lsmuni.ltasm.org This ability to overcome TetM-mediated resistance is a significant factor in the expanded spectrum of activity of glycylcyclines. researchgate.netasm.orgresearchgate.net

Exploration of Potential Secondary Biochemical Pathways Modulated by this compound in Target Organisms

While the primary mechanism of action of this compound is the inhibition of protein synthesis, the potential for modulation of secondary biochemical pathways in target organisms has been explored for related compounds and antibiotic classes. Antibiotics, beyond their direct targets, can influence bacterial metabolism and signaling networks. asm.orgoup.com

Secondary metabolites in bacteria are often produced during specific growth phases or under environmental stress conditions and can have various biological functions. researchgate.netelifesciences.org While the direct modulation of bacterial secondary metabolic pathways by this compound is not extensively documented in the provided search results, the broader context of antibiotic action suggests potential indirect effects. For instance, the inhibition of essential protein synthesis could trigger stress responses and metabolic reprogramming in bacteria. asm.orgoup.com

Furthermore, some antibiotics have been shown to interfere with bacterial metabolic pathways involved in energy production or the synthesis of essential molecules. oup.comnih.gov However, specific detailed research findings on this compound's direct modulation of such secondary biochemical pathways in target organisms are limited in the provided information. The focus of research on glycylcyclines has predominantly been on their potent ribosomal inhibition and their ability to overcome established resistance mechanisms. researchgate.netlsmuni.ltnih.govnih.govasm.orgresearchgate.net

In Vitro Antimicrobial Activity Profiling

In vitro studies have been instrumental in characterizing the antimicrobial spectrum and potency of this compound against a wide array of bacterial pathogens. These studies typically involve determining the minimum inhibitory concentrations (MICs) of the compound against various bacterial isolates.

Broad-Spectrum Efficacy Against Diverse Bacterial Species (e.g., Gram-Positive, Gram-Negative, Anaerobes)

Research indicates that this compound exhibits a broad spectrum of activity encompassing both Gram-positive and Gram-negative bacteria, as well as anaerobes nih.govnih.govnih.govasm.org. Studies have shown potent activity against Gram-positive species, including Streptococcus spp. and staphylococci, with low MIC90 values reported nih.gov. Against anaerobic bacteria, this compound has demonstrated superior activity compared to minocycline and tetracycline nih.govnih.gov.

Activity Against Contemporary Multidrug-Resistant Bacterial Strains (e.g., Methicillin-Resistant Staphylococcus aureus, Vancomycin-Resistant Enterococci, Resistant Mycobacteria)

A significant focus of preclinical research has been the evaluation of this compound's efficacy against multidrug-resistant (MDR) strains, a critical challenge in contemporary infectious diseases nih.govnih.govasm.orgnih.govmdpi.comlsmuni.lt. This compound has shown activity against Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE) nih.govnih.govasm.org. Furthermore, studies involving rapidly growing mycobacteria (RGM), including tetracycline-resistant strains, have indicated that this compound is highly active against these challenging pathogens nih.govasm.orgresearchgate.net. This activity against resistant strains is attributed to the glycylcycline structure's ability to overcome common resistance mechanisms like ribosomal protection and efflux pumps researchgate.netasm.org.

Comparative Studies with Reference Antimicrobial Agents and Other Glycylcyclines

Comparative studies have been conducted to assess the relative potency of this compound against established antimicrobial agents, including earlier generation tetracyclines like minocycline and tetracycline, as well as other glycylcyclines such as DMG-DMDOT and tigecycline (formerly known as GAR-936 or TBG-MINO) nih.govnih.govasm.orgnih.govasm.orgnih.govnih.govasm.orgresearchgate.netnih.govigas.gouv.fr. Against many Gram-positive bacteria, including resistant strains, this compound has demonstrated greater potency than minocycline nih.gov. In comparisons with other glycylcyclines like DMG-DMDOT and tigecycline, the activity has been shown to be comparable against various organisms, although some differences in potency may exist depending on the specific bacterial species or resistance mechanism nih.govasm.orgnih.govasm.orgigas.gouv.fr. For instance, while tigecycline and this compound showed similar activity against certain RGM, tigecycline was reported to be more active against some E. coli strains asm.orgnih.gov.

Here is a summary of representative in vitro activity data:

| Bacterial Species | Resistance Profile | This compound MIC90 (µg/ml) | Comparative Agent | Comparative Agent MIC90 (µg/ml) | Source |

| Streptococcus spp. | - | 0.06-0.25 | - | - | nih.gov |

| Staphylococci | Oxacillin Susceptible/Resistant | 0.12-2 | - | - | nih.gov |

| Enterococcus faecium | Vancomycin-Resistant | 0.06 | Minocycline | 8 | nih.gov |

| Rapidly Growing Mycobacteria (RGM) | Tetracycline-Resistant | 1 (for M. fortuitum) | DMG-DMDOT | 0.125 (for M. fortuitum) | asm.org |

| Anaerobic Bacteria | - | 0.5 | Minocycline | 8 | nih.govnih.gov |

| Staphylococcus aureus | tet(M) | 0.12 | Minocycline | 2.0 | asm.org |

| Staphylococcus aureus | tet(K) | 0.5 | Minocycline | 0.25 | asm.org |

| Enterococcus faecalis/faecium | Vancomycin-Resistant | ≤0.5 | Minocycline/Tetracycline | - | nih.govasm.org |

| Streptococcus agalactiae | - | - | Minocycline | 32-64x higher MICs | nih.govasm.org |

| Penicillin-Resistant S. pneumoniae | - | - | Minocycline | 32-64x higher MICs | nih.govasm.org |

In Vivo Efficacy Evaluations in Non-Human Animal Models

Preclinical in vivo studies using non-human animal models are crucial for assessing the efficacy of antimicrobial compounds in a complex biological system and understanding their protective effects against infections.

Assessment in Murine Models of Systemic and Localized Infections

Murine models are commonly employed in the preclinical evaluation of antimicrobial agents due to their tractability and the ability to simulate various infection types mdpi.comimrpress.comvirosin.orgasm.org. Studies have utilized murine models to evaluate the in vivo efficacy of glycylcyclines, including those structurally related to this compound, against systemic and localized infections caused by various bacteria, including resistant strains nih.govasm.orgnih.govasm.org. These models can involve inducing acute lethal infections or localized infections in sites like thighs or lungs asm.orgnih.govasm.org. Efficacy is typically assessed by measuring outcomes such as survival rates and reduction in bacterial load in infected tissues nih.govasm.orgnih.govasm.org. For example, studies with related glycylcyclines in murine models of systemic infections caused by S. aureus and E. coli, including strains with tetracycline resistance determinants, have demonstrated protective effects nih.govasm.org.

Application in Other Relevant Preclinical In Vivo Systems for Pathogen Studies

Beyond standard murine infection models, other preclinical in vivo systems may be utilized depending on the specific pathogen and infection being studied researchgate.netpharmaron.comarvojournals.org. While direct information on this compound specifically in a wide variety of other non-human models is limited in the provided search results, preclinical research in general utilizes various animal species, including rats, rabbits, dogs, pigs, sheep, and non-human primates, to study different disease states and evaluate potential therapeutics researchgate.netpharmaron.comarvojournals.orgckcest.cntga.gov.au. These models can be adapted to study specific pathogens or infection types where murine models may not be fully representative mdpi.comresearchgate.netckcest.cn. The selection of an appropriate animal model is crucial for obtaining reliable data that can be translated to potential human applications researchgate.net.

Preclinical Research and Studies Involving Dmg Mino

Chemical Synthesis Routes for Glycylcycline Core Structures

The synthesis of glycylcyclines commonly utilizes minocycline as a starting material. One established route involves the nitration of minocycline hydrochloride with concentrated nitric acid in concentrated sulfuric acid to yield 9-nitrominocycline. google.comresearchgate.netchemicalbook.comdrugfuture.com This intermediate is then subjected to catalytic hydrogenation, typically using palladium on carbon (Pd/C), to reduce the nitro group to an amino group, resulting in 9-aminominocycline (B1505792). google.comresearchgate.netchemicalbook.comdrugfuture.com

An alternative approach starts from 6-desmeclocycline, which undergoes a series of steps including catalytic hydrogenation, nitration, selective reduction, amino protection, catalytic reduction, methylation, and deprotection to generate 9-aminominocycline hydrochloride. google.com This method avoids the need to synthesize minocycline as an intermediate. google.com

The final step in the synthesis of this compound and its analogues involves the acylation of the 9-aminominocycline intermediate with an appropriately substituted glycyl halide or equivalent acylating agent. For this compound, this involves reaction with sarcosyl chloride (N,N-dimethylglycyl chloride). drugfuture.com For tigecycline (B611373) (GAR-936), the acylation is performed with N-tert-butylglycyl chloride. google.comgoogle.comchemicalbook.com The amidation reaction can be carried out using various conditions and reagents, including sodium carbonate in acetonitrile (B52724) with or without dimethylpropyleneurea (DMPU). chemicalbook.comdrugfuture.com

Data illustrating a synthetic route starting from minocycline:

| Step | Starting Material | Reagents/Conditions | Intermediate Product |

| Nitration | Minocycline hydrochloride | HNO₃, H₂SO₄ | 9-Nitrominocycline sulfate (B86663) salt |

| Hydrogenation | 9-Nitrominocycline | H₂, Pd/C, methanol/water or 2-methoxyethanol/H₂SO₄ | 9-Aminominocycline sulfate salt |

| Salt Conversion (Optional) | 9-Aminominocycline sulfate | Aqueous HCl | 9-Aminominocycline hydrochloride |

| Acylation (for this compound) | 9-Aminominocycline | Sarcosyl chloride, Na₂CO₃, acetonitrile/DMPU | This compound |

| Acylation (for Tigecycline) | 9-Aminominocycline | N-tert-butylglycyl chloride, Na₂CO₃, acetonitrile/DMPU | Tigecycline (GAR-936) |

Exploration of Structural Modifications and Derivatization at Key Positions

The core tetracycline (B611298) structure, consisting of four linearly fused rings, is crucial for antimicrobial activity. researchgate.netmdpi.com Modifications, particularly at the 9-position on the D ring, have been explored to develop new glycylcycline analogues with improved properties, such as broader spectrum of activity and the ability to overcome resistance mechanisms. researchgate.netoup.commdpi.com The introduction of the N-alkyl-glycylamido group at the 9-position is a defining feature of glycylcyclines. researchgate.netoup.com

Beyond the 9-position, other structural modifications on the tetracycline scaffold have been investigated to enhance antibacterial activity and evade resistance. These modifications can occur on various rings of the tetracycline nucleus. For instance, studies have explored changes in the A, B, C, and D rings, as well as the substituents attached to them. mdpi.com The goal of these derivatization strategies is to identify compounds with altered pharmacokinetic profiles, improved ribosomal binding affinity, or reduced susceptibility to efflux pumps and enzymatic deactivation. nih.govfrontiersin.orgmdpi.com

The exploration of different substituents on the glycylamido side chain at the 9-position has been a key strategy in glycylcycline development. The change from the N,N-dimethylglycylamido group in this compound to the N-tert-butylglycylamido group in tigecycline (GAR-936) resulted in a compound with enhanced activity. asm.orgnih.govportico.org This highlights the impact of the specific chemical nature of the substituent at this key position on the biological activity of the resulting glycylcycline analogue.

Structure-Activity Relationship (SAR) Studies Guiding Rational Design of this compound Derivatives

Structure-Activity Relationship (SAR) studies have been instrumental in the rational design and development of this compound derivatives and other glycylcyclines. nih.govmdpi.comnih.gov These studies systematically investigate how variations in chemical structure correlate with changes in biological activity, such as antibacterial potency and the ability to overcome resistance. nih.govmdpi.com

Early SAR studies on glycylcycline derivatives, including this compound, demonstrated that the introduction of the N,N-dimethylglycylamido substitution at the 9-position of minocycline conferred activity against tetracycline-resistant strains. nih.govasm.org Further SAR work led to the discovery of GAR-936 (tigecycline), which features a tert-butyl group on the glycylamido side chain and exhibited improved activity compared to this compound. asm.orgnih.govportico.org

SAR studies have shown that the enhanced activity of glycylcyclines against resistant bacteria is linked to their increased binding affinity to the bacterial ribosome, specifically the 30S ribosomal subunit, and their ability to evade common resistance mechanisms like efflux pumps and ribosomal protection proteins. nih.govfrontiersin.orgasm.orgnih.gov The steric bulk of the substituent at the 9-position is thought to play a role in overcoming ribosomal protection. oup.com

Detailed research findings from SAR studies often involve the synthesis of a series of analogues with systematic modifications at specific positions on the tetracycline core and the glycylamido side chain. The antibacterial activity of these compounds is then evaluated against a panel of susceptible and resistant bacterial strains. By analyzing the resulting activity data in relation to the structural variations, researchers can identify key structural features that are essential for potency and the ability to circumvent resistance. nih.govmdpi.com

For example, SAR studies might involve varying the alkyl group on the glycylamido moiety (e.g., methyl, ethyl, tert-butyl) or introducing other functional groups to assess their impact on ribosomal binding affinity and antibacterial spectrum. These studies provide valuable insights that guide the synthesis of new, more effective glycylcycline derivatives. nih.govmdpi.com

Advanced Analytical Methodologies for Dmg Mino Research and Development

Chromatographic Techniques for Separation and Quantitation

Chromatographic methods are fundamental in the analysis of pharmaceutical compounds, providing the means to separate the active ingredient from impurities and degradation products. For a compound like DMG-MINO, a semi-synthetic derivative of minocycline (B592863), both High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are invaluable tools.

The development of a robust HPLC method is a critical step in the analytical workflow for this compound. Based on established methods for the related glycylcycline antibiotic, tigecycline (B611373), a reversed-phase HPLC (RP-HPLC) approach is typically employed. journaljpri.comijrpas.comsciforum.netresearchgate.netresearchgate.net

A typical HPLC method for a compound analogous to this compound would involve a C18 column as the stationary phase. journaljpri.comresearchgate.netresearchgate.net The mobile phase often consists of a gradient or isocratic mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer, with the pH adjusted to optimize the separation. journaljpri.comresearchgate.netresearchgate.net For instance, a mobile phase of acetonitrile and water with the pH adjusted to 3.5 with acetic acid has been used for tigecycline. journaljpri.comresearchgate.net Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, such as 250 nm for tigecycline. journaljpri.comresearchgate.net

The following interactive table outlines typical parameters for an HPLC method applicable to the analysis of glycylcyclines like this compound:

| Parameter | Typical Condition | Rationale |

| Stationary Phase | C18 column (e.g., 150 mm x 4.6 mm, 5 µm) | Provides good retention and separation of moderately polar compounds like glycylcyclines. |

| Mobile Phase | Acetonitrile : Water (pH adjusted with acid) | A versatile mobile phase for reversed-phase chromatography, allowing for adjustment of elution strength and selectivity. |

| Flow Rate | 0.8 - 1.2 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and separation efficiency. |

| Detection | UV at ~250 nm | Many tetracycline (B611298) derivatives exhibit strong UV absorbance in this region, enabling sensitive detection. |

| Injection Volume | 10 - 20 µL | A typical injection volume for analytical HPLC. |

| Temperature | Ambient or controlled (e.g., 30 °C) | Temperature control can improve the reproducibility of retention times. |

Method validation is performed in accordance with International Conference on Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. journaljpri.com

For more complex research samples or when higher throughput is required, Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC. By utilizing columns with smaller particle sizes (typically sub-2 µm), UHPLC can achieve higher resolution, improved sensitivity, and shorter run times. nih.govresearchgate.netbohrium.comnih.gov

A UHPLC-MS/MS method developed for the simultaneous measurement of omadacycline (B609740) and tigecycline in plasma utilized a C18 column (2.1 x 50 mm, 1.7 µm) with a gradient elution of water (with 0.1% formic acid) and acetonitrile at a flow rate of 0.35 mL/min. nih.govresearchgate.net This approach allowed for an analysis time of less than 3.5 minutes per sample. Such a method could be adapted for the high-resolution separation of this compound from its potential impurities and metabolites.

The key benefits of employing UHPLC in this compound research include:

Increased Resolution: Better separation of closely eluting peaks.

Higher Sensitivity: Sharper peaks lead to higher signal-to-noise ratios.

Faster Analysis: Shorter run times increase sample throughput.

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of this compound, as well as for the identification of its metabolites in research samples.

Mass spectrometry, particularly when coupled with a chromatographic separation technique like HPLC or UHPLC (LC-MS), is a powerful tool for confirming the molecular weight and structure of this compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the elemental composition.

Tandem mass spectrometry (MS/MS) is used to generate fragmentation patterns that are characteristic of the molecule's structure. By analyzing these fragments, researchers can confirm the identity of this compound and identify unknown metabolites by comparing their fragmentation patterns to that of the parent drug. For instance, in the analysis of related compounds, specific precursor-to-product ion transitions are monitored for quantification and confirmation. nih.govresearchgate.net While specific fragmentation pathways for this compound are not detailed in the public domain, a systematic study of the fragmentation of similar compounds can help in proposing likely fragmentation patterns. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the definitive structural analysis of organic molecules like this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the complete assignment of the chemical structure.

Method Validation Parameters for Research Applications

For any analytical method to be considered reliable for research applications, it must undergo a thorough validation process. The key parameters for validation, as stipulated by ICH guidelines, are outlined below. journaljpri.comsciforum.netresearchgate.netresearchgate.net

The following interactive table summarizes the essential validation parameters and their typical acceptance criteria for analytical methods in a research context:

| Validation Parameter | Description | Typical Acceptance Criteria for Research |

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components. | No significant interference from blank or placebo at the retention time of the analyte. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.999. |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defined based on the application (e.g., 80-120% of the test concentration). |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Percent recovery typically between 98-102%. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels. | Relative Standard Deviation (%RSD) should be less than 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined as a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined as a signal-to-noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters like mobile phase composition, pH, and flow rate. |

By rigorously applying these advanced analytical methodologies and adhering to strict validation protocols, researchers can ensure the generation of high-quality, reliable data in the study of this compound.

Precision and Accuracy in Quantitative Research Assays

The precision of an analytical method refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the coefficient of variation (CV). Accuracy, on the other hand, denotes the closeness of the mean test results obtained by the method to the true value and is often expressed as a percentage of recovery.

For quantitative research assays of this compound, achieving high precision and accuracy is fundamental. While specific validation data for this compound assays are not extensively published, the general approach for similar small molecules involves repeated analysis of quality control (QC) samples at multiple concentration levels (low, medium, and high).

Table 1: Illustrative Intra- and Inter-Assay Precision and Accuracy Parameters for a Hypothetical this compound Quantitative Assay

| QC Level | Concentration (ng/mL) | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Accuracy (% Recovery) |

|---|---|---|---|---|

| Low | 5 | ≤ 15% | ≤ 15% | 85% - 115% |

| Medium | 50 | ≤ 15% | ≤ 15% | 85% - 115% |

| High | 500 | ≤ 15% | ≤ 15% | 85% - 115% |

This table represents typical acceptance criteria for preclinical bioanalytical assays and is for illustrative purposes, as specific data for this compound is not publicly available.

Robustness and Reproducibility in Research Laboratory Settings

Robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an LC-MS/MS method, these variations could include changes in mobile phase composition, flow rate, or column temperature.

Reproducibility refers to the ability of a method to produce consistent results across different laboratories or on different occasions. This ensures that the data generated is reliable and can be compared across different studies or research sites. While specific multi-laboratory studies for this compound assays are not documented in available literature, this is a critical aspect of later-stage drug development.

Bioanalytical Method Development for Quantitative Analysis in Preclinical Biological Fluids and Tissues

The development of a bioanalytical method for the quantitative analysis of this compound in preclinical biological fluids (e.g., plasma, urine) and tissues is a multi-step process. researchgate.netiajps.comjgtps.com The goal is to create a reliable and reproducible method for pharmacokinetic and toxicokinetic studies. onlinepharmacytech.infoiajps.com

The process typically begins with the selection of an appropriate analytical technique, with LC-MS/MS being a common choice for its sensitivity and selectivity. onlinepharmacytech.infosemanticscholar.orgresearchgate.net Method development involves optimizing several key aspects:

Sample Preparation: The objective is to extract this compound from the complex biological matrix and remove potential interferences. researchgate.net Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. The choice of method depends on the physicochemical properties of this compound and the nature of the biological matrix.

Chromatographic Separation: This step aims to separate this compound from other components in the extracted sample. This involves selecting the appropriate high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) column, mobile phase, and gradient elution profile to achieve good peak shape and resolution.

Mass Spectrometric Detection: For quantification, tandem mass spectrometry is often used. This requires the optimization of parameters such as the selection of precursor and product ions (for selected reaction monitoring), collision energy, and other source-dependent parameters to maximize the signal response for this compound.

Once the method is developed, it undergoes a rigorous validation process to ensure it meets the criteria for precision, accuracy, selectivity, linearity, and stability as outlined in regulatory guidelines.

Computational and Theoretical Approaches in Dmg Mino Research

Molecular Modeling and Dynamics Simulations of Compound-Target Interactions

Molecular modeling and dynamics simulations are powerful tools used to investigate the dynamic behavior of molecular systems and the interactions between a compound and its target at an atomic level. mdpi.comnih.govmdpi.com These methods can provide detailed insights into how a ligand binds to a protein, the conformational changes that occur upon binding, and the energetics of these interactions. nih.govelifesciences.orgcuny.edumdpi.comacs.orgmdpi.com

Ligand-Protein Docking Studies (e.g., Ribosome, Efflux Pumps)

Ligand-protein docking is a computational technique used to predict the preferred binding orientation (pose) of a ligand within the binding site of a target protein. creative-biolabs.comactamedica.org For glycylcyclines like DMG-MINO and tigecycline (B611373) (a derivative of minocycline), key targets include the bacterial ribosome and efflux pumps. asm.orgnih.govmdpi.combiorxiv.org

Studies involving molecular modeling and docking have investigated the interaction of tigecycline with the bacterial ribosome. asm.orgnih.gov A molecular model of tigecycline bound to the ribosome, generated with the aid of an X-ray diffraction structure of the 30S ribosomal subunit, placed tigecycline in the A site of the 30S subunit. asm.orgnih.gov This model suggested substantial interactions with residues of H34 of the ribosomal subunit, interactions that were not observed in a model of tetracycline (B611298) binding. asm.orgnih.gov These modeling data were consistent with biochemical and biophysical data and indicated that tigecycline binds to bacterial ribosomes in a novel way that may help overcome tetracycline resistance mediated by ribosomal protection. asm.orgnih.gov

Efflux pumps are another critical target in bacterial resistance, and glycylcyclines are known to be less affected by classical tetracycline-specific efflux pumps. researchgate.netasm.orgnih.gov While the search results discuss the role and induction of RND efflux pumps in Gram-negative bacteria and mention tetracycline's ability to induce certain efflux pumps, specific docking studies of this compound with efflux pumps were not detailed in the provided snippets. researchgate.netmdpi.com However, the principle of using docking to understand ligand-efflux pump interactions is a relevant computational approach in studying antibiotic resistance mechanisms. mdpi.comnih.gov

Simulation of Conformational Dynamics and Binding Energetics

Molecular dynamics (MD) simulations evaluate the conformational stability of a protein-ligand complex over time and can predict structural changes. mdpi.com These simulations are crucial for understanding the dynamic behavior of molecular systems and how conformational changes in both the ligand and the target protein influence binding. nih.govelifesciences.orgcuny.edumdpi.comacs.orgmdpi.com

MD simulations can be used to explore conformational changes that occur upon ligand binding and to calculate binding free energies. elifesciences.orgmdpi.com The binding free energy provides valuable information about the strength and stability of the drug-target interaction. mdpi.com Studies on other systems have shown that MD simulations can reveal the flexibility of key regions in proteins upon ligand binding and how these dynamics might affect binding modes. nih.gov For instance, MD simulations have been used to study conformational changes in riboswitches induced by ligand binding and to calculate binding free energies, with results showing agreement with experimental data. mdpi.com While specific MD simulation studies focusing solely on this compound were not extensively detailed, the application of these methods to understand the binding of related glycylcyclines to their ribosomal target or to study the dynamics of efflux pumps relevant to glycylcycline resistance is a key area within computational research. uni-muenchen.denih.govelifesciences.orgcuny.eduacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a relationship between the chemical structure of compounds and their biological activity. biorxiv.orgneovarsity.orgmdpi.comnih.gov By analyzing the structural features of a set of compounds and their measured activities, QSAR models can be developed to predict the activity of new, untested compounds. researchgate.netneovarsity.orgmdpi.com

QSAR modeling is widely used in drug discovery to predict various properties, including binding affinity and toxicity. nih.gov For this compound and other glycylcyclines, QSAR could be applied to correlate specific structural modifications with changes in antibacterial potency, spectrum of activity, or susceptibility to resistance mechanisms. While the provided search results mention QSAR in the context of predicting toxicity or the activity of other compound classes, they also list this compound as a compound that can be included in datasets for target prediction methods based on chemical similarity, which is related to the principles underlying QSAR. frontiersin.orgbiorxiv.orgnih.gov Developing QSAR models for glycylcyclines would involve using molecular descriptors to represent the chemical structures and correlating these descriptors with biological data, such as minimum inhibitory concentrations (MICs) against various bacterial strains. nih.govnih.govasm.orgresearchgate.net

In Silico Target Prediction and Mechanism Hypothesis Generation

In silico target prediction methods are computational techniques used to identify potential biological targets for a given compound based on its chemical structure or known bioactivity. frontiersin.orgbiorxiv.orgcreative-biolabs.comnih.govactamedica.orgmdpi.com These methods can help to elucidate the mechanism of action of a compound or to identify potential off-target effects. creative-biolabs.comnih.gov

Various computational approaches are used for in silico target prediction, including chemical similarity searching, data mining, machine learning, and docking against protein databases. creative-biolabs.comnih.govactamedica.org The principle of chemical similarity is often employed, assuming that compounds with similar structures are likely to interact with similar targets. frontiersin.orgnih.gov However, it is noted that structural similarity does not always guarantee similar biological activity. frontiersin.orgnih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations are theoretical methods used to study the electronic structure, properties, and reactivity of molecules based on the principles of quantum mechanics. researchgate.netarxiv.orgmdpi.comrsc.orgaspbs.com These calculations can provide detailed insights into the distribution of electrons within a molecule, the nature of chemical bonds, and the molecule's potential to undergo chemical reactions. researchgate.netmdpi.com

While specific quantum chemical calculations focused solely on this compound were not detailed in the provided search results, the application of these methods to study the electronic structure and interactions of organic molecules, including those relevant to drug discovery, is well-established. researchgate.netarxiv.orgmdpi.comrsc.orgaspbs.com For example, quantum chemical calculations have been used in conjunction with molecular docking to study the interactions of ligands with protein targets and to analyze charge transfer within molecules. researchgate.net Applying these techniques to this compound could provide a deeper understanding of how its electronic structure influences its binding affinity to the ribosome or its interaction with efflux pumps, potentially guiding further structural modifications to enhance its activity or overcome resistance.

Advanced Research on Dmg Mino Interactions with Biological Systems and Emerging Resistance

Biophysical Characterization of Binding Affinities to Macromolecular Targets

DMG-MINO, like other tetracyclines and glycylcyclines, exerts its antibacterial effect by inhibiting bacterial protein synthesis through binding to the ribosome wikipedia.orgnih.govresearchgate.netciteab.comciteab.comfrontiersin.org. Specifically, glycylcyclines target the bacterial 30S ribosomal subunit wikipedia.orgmims.comnih.govciteab.comciteab.comfrontiersin.orgfishersci.fireadthedocs.io. They bind to the high-affinity tetracycline (B611298) binding site on the ribosome, a site formed by helices 31 and 34 of the 16S ribosomal RNA (rRNA) fishersci.finih.gov.

Studies have demonstrated that glycylcyclines, including this compound derivatives like DMG-doxycycline and DMG-6-demethyl-6-deoxytetracycline (DMG-DMDOT), exhibit a higher binding affinity to the bacterial ribosome compared to earlier tetracyclines citeab.comfishersci.fiwikipedia.orgfrontiersin.org. For instance, DMG-doxycycline and DMG-DMDOT showed a 5-fold greater affinity for the Escherichia coli 70S ribosome's high-affinity binding site than tetracycline in competitive binding assays fishersci.fi. This enhanced binding is attributed, in part, to the bulky N,N-dimethylglycylamido substituent at position 9 of the tetracycline nucleus, a key structural feature of glycylcyclines wikipedia.orgmims.comnih.govciteab.com. While sharing a common binding site with tetracycline, the presence of this substituent may lead to a different orientation of glycylcyclines within the binding pocket nih.gov. The binding of glycylcyclines to the 30S subunit effectively blocks the entry of aminoacyl-tRNA into the ribosomal A site, thereby halting the elongation of the polypeptide chain and inhibiting protein synthesis wikipedia.orgnih.govresearchgate.netciteab.comciteab.comfrontiersin.org.

Investigation of this compound Effects on Bacterial Physiology Beyond Ribosomal Inhibition

The primary and well-characterized mechanism of action for this compound and other glycylcyclines is the inhibition of protein synthesis via ribosomal binding wikipedia.orgnih.govresearchgate.netciteab.comciteab.comfrontiersin.org. While this is the central mode of action, research also touches upon other aspects of bacterial physiology, particularly as they relate to resistance or the interaction of the antibiotic with cellular components.

Some studies on tetracyclines and related compounds suggest potential interactions with bacterial membranes fishersci.nofrontiersin.org. For example, alterations in outer membrane porins or lipopolysaccharide (LPS) structure can affect antibiotic permeability and contribute to resistance frontiersin.orgfishersci.pt. Research has shown that modification of LPS by phosphoethanolamine transferase EptB can govern intrinsic resistance to tetracycline and glycylcycline antibiotics in Escherichia coli nih.govnih.gov. While these studies highlight the interplay between antibiotics and bacterial cellular structures beyond the ribosome, detailed investigations specifically on this compound's direct effects on bacterial physiology, such as specific metabolic pathways or membrane functions independent of resistance mechanisms, are not extensively reported in the surveyed literature. The focus remains predominantly on its high-affinity ribosomal binding and its ability to circumvent common resistance determinants.

Research into Adaptive Resistance Mechanisms Evolving Against Glycylcyclines

Glycylcyclines were designed to be effective against bacteria resistant to earlier tetracyclines through the common mechanisms of efflux pumps and ribosomal protection wikipedia.orgfishersci.nomims.comnih.govnih.govciteab.comciteab.comreadthedocs.iofishersci.ptfrontiersin.org. However, resistance to glycylcyclines, including tigecycline (B611373) (a related glycylcycline), has emerged and is a subject of ongoing research fishersci.nonih.govresearchgate.net. Several mechanisms contribute to this resistance:

Efflux Pumps: Overexpression of certain chromosomal multidrug efflux pumps is a significant mechanism of resistance to glycylcyclines. Examples include the AcrAB-TolC system in Enterobacterales and the AdeABC, AdeFGH, and AdeIJK systems in Acinetobacter baumannii wikipedia.orgfrontiersin.orgfishersci.ptnih.govmims.comresearchgate.netpaijournal.com. Although glycylcyclines are less susceptible to the acquired tetracycline-specific efflux pumps like TetA and TetB, these broader-spectrum efflux systems can transport glycylcyclines out of the bacterial cell, reducing intracellular concentration and efficacy fishersci.ptnih.govpaijournal.com. Studies have shown that DMG-DMDOT is not transported by the TetA(B) efflux pump crownbio.com.

Ribosomal Protection Proteins: While glycylcyclines were developed to evade the action of ribosomal protection proteins like Tet(M) and Tet(O) wikipedia.orgmims.comnih.govciteab.comciteab.comfishersci.fifrontiersin.orgfrontiersin.orgcaymanchem.comnih.govmims.com, which typically displace tetracyclines from the ribosome, some research suggests that in strains carrying these genes, particularly tet(M) due to its similarity with minocycline (B592863), there might be a potential for reduced susceptibility or the emergence of resistance under certain conditions citeab.comnih.govcaymanchem.com. However, the primary mechanism by which glycylcyclines overcome Tet(M) is their stronger binding affinity to the ribosome citeab.com.

Target Modification: Modifications to the ribosomal target site can also confer resistance. Mutations in ribosomal proteins S3 (rpsC) and S10 (rpsJ), which are located near the glycylcycline binding site on the 16S rRNA, have been linked to tigecycline resistance frontiersin.org. Specifically, mutations in the flexible loop of ribosomal protein S10 have been observed in resistant Escherichia coli isolates frontiersin.org. Additionally, enzymatic inactivation by the Tet(X) family of flavin monooxygenases, which can modify tetracyclines, has been shown to affect glycylcyclines, although tigecycline was initially a poor substrate. Mutations within tet(X) genes can enhance their activity against glycylcyclines nih.govtandfonline.com. LPS modification mediated by EptB also contributes to resistance nih.govnih.gov.

Adaptive Resistance: This type of resistance is often transient and can be induced by environmental factors such as exposure to sub-inhibitory concentrations of antibiotics or growth in biofilms researchgate.net. Adaptive responses to tigecycline in Klebsiella pneumoniae have been associated with the upregulation of oxidative phosphorylation and translation-related proteins researchgate.net. Biofilm formation is a known contributor to reduced antibiotic susceptibility, including to glycylcyclines researchgate.net.

Resistance mechanisms can be encoded on mobile genetic elements like plasmids or on the bacterial chromosome, facilitating their spread among bacterial populations frontiersin.orgfishersci.ptnih.gov.

Studies on the Impact of this compound on Microbiota Composition in Preclinical Models

Research into the impact of antibiotics on the composition and function of the host microbiota is an important area of study, particularly concerning broad-spectrum agents like glycylcyclines. While studies have investigated the effects of the glycylcycline tigecycline on microbiota composition in preclinical models, including its potential to alter gut microbiota and affect susceptibility to infections like Clostridium difficile infection nih.govfrontiersin.orgresearchgate.netcaymanchem.com, specific research focusing solely on the impact of this compound on microbiota composition in preclinical models was not found in the surveyed literature.

Studies on tigecycline in murine models have shown that it can significantly alter the gut microbiota, leading to shifts in bacterial populations, such as decreases in Bacteroidetes and increases in Proteobacteria nih.gov. These alterations can sometimes correlate with increased susceptibility to opportunistic pathogens nih.gov. While these findings provide insights into the potential effects of glycylcyclines as a class on the microbiota, further dedicated research is needed to characterize the specific impact of this compound on microbiota composition in various preclinical models.

Future Directions and Prospective Research Avenues for Dmg Mino and the Glycylcycline Class

Design and Synthesis of Next-Generation Glycylcycline Analogues with Enhanced Research Profiles

Research into glycylcyclines continues to involve the design and synthesis of novel analogues aimed at improving their research profiles. This includes efforts to enhance potency, broaden the spectrum of activity, and potentially alter pharmacokinetic properties relevant to preclinical studies. The initial development of glycylcyclines involved modifications to the tetracycline (B611298) structure, such as the addition of a bulky N,N-dimethylglycylamido side chain at position 9 of minocycline (B592863), which led to compounds like DMG-MINO and subsequently tigecycline (B611373) with a tert-butyl-glycylamido substituent wikidoc.orgwikipedia.orgbioline.org.br.

Future synthetic efforts are directed towards creating new derivatives through structure-activity relationship studies to identify compounds with superior characteristics nih.gov. This involves exploring variations in the glycylamido side chain and other parts of the tetracycline core to modulate interactions with bacterial ribosomes and efflux pumps researchgate.net. Beyond chemical structure modifications, future research also encompasses the development of novel formulations and delivery methods that could enhance the research utility of glycylcyclines in various preclinical models marketresearchfuture.com. The goal is to develop more potent compounds that can effectively address resistant bacterial strains marketresearchfuture.com.

Exploration of Novel Combinatorial Research Strategies in Preclinical Settings

The increasing prevalence of multidrug-resistant bacteria necessitates the exploration of novel combinatorial research strategies involving glycylcyclines in preclinical settings. Combining glycylcyclines with other antimicrobial agents is a key area of investigation to achieve broader coverage or synergistic activity against resistant pathogens managedhealthcareexecutive.comfrontiersin.org.

Preclinical studies have evaluated the effects of combining tigecycline, a representative glycylcycline, with other antibiotics. For instance, combinations of tigecycline with gentamicin (B1671437) showed improved or enhanced killing against certain resistant strains in time-kill studies managedhealthcareexecutive.com. Another study investigated the combination of colistin (B93849) and tigecycline against Escherichia coli strains harboring resistance genes, demonstrating that this combination significantly decreased bacterial density in vitro and in a murine thigh infection model, often being more active than either drug alone frontiersin.org. Colistin appeared to facilitate tigecycline uptake by disrupting the bacterial outer membrane frontiersin.org. These findings highlight the potential of combinatorial approaches to enhance the effectiveness of glycylcyclines against difficult-to-treat infections in preclinical models.

Examples of Combinatorial Research Findings (Preclinical):

| Combination Studied | Pathogens Tested | Observed Effect (In vitro/In vivo) | Source |

| Tigecycline + Gentamicin | VRE, vancomycin-intermediate S. aureus, MRSA | Improvement/Enhancement of killing | managedhealthcareexecutive.com |

| Tigecycline + Colistin | E. coli harboring blaNDM–5 and mcr-1 | Significant decrease in bacterial density; synergistic/partial synergistic effect | frontiersin.org |

| Tigecycline + Vancomycin | VRE, vancomycin-intermediate S. aureus, MRSA | No significant effect | managedhealthcareexecutive.com |

| Tigecycline + Rifampin | VRE, vancomycin-intermediate S. aureus, MRSA | No significant effect | managedhealthcareexecutive.com |

| Tigecycline + Doxycycline | VRE, vancomycin-intermediate S. aureus, MRSA | No significant effect | managedhealthcareexecutive.com |

Note: This table summarizes findings from preclinical studies involving tigecycline, a closely related glycylcycline, illustrating the types of combinatorial research strategies being explored for the class.

Application of Systems Biology and 'Omics' Technologies to Uncover Broader Biological Impacts of this compound

The application of systems biology and 'omics' technologies represents a significant future direction for understanding the broader biological impacts of this compound and the glycylcycline class. Systems biology aims to understand the complex interactions within biological systems, while 'omics' technologies (such as genomics, transcriptomics, proteomics, and metabolomics) enable the large-scale analysis of biological molecules nih.govbrainkart.comnih.govresearchgate.netfrontlinegenomics.com.

Applying these technologies to glycylcycline research can provide comprehensive insights into their mechanisms of action beyond basic ribosomal binding, their effects on host cells and systems, and the complex mechanisms of bacterial resistance development brainkart.comnih.gov. For example, transcriptomics and proteomics could reveal how bacterial gene and protein expression profiles change in response to glycylcycline exposure, shedding light on adaptive resistance mechanisms. Metabolomics could help identify metabolic pathways in bacteria or host cells that are affected by these compounds.

Furthermore, 'omics' approaches can be used to study the impact of glycylcyclines on the host microbiome, an increasingly important area of research. While primarily known for their antibacterial activity, research on tigecycline has also explored potential non-antibiotic properties, such as anti-cancer effects mdpi.comfrontiersin.org. Systems biology and 'omics' could be instrumental in uncovering the molecular pathways involved in such broader biological impacts. Advanced technologies, including artificial intelligence, are also being explored for applications like pharmacokinetic analysis, which can contribute to a more complete understanding of how these compounds behave within a biological system frontiersin.org.

Development of Novel Research Tools and Methodologies to Advance Glycylcycline Science

Advancing glycylcycline science requires the continuous development of novel research tools and methodologies. These tools and methods are crucial for synthesizing new analogues, evaluating their biological activities, understanding resistance mechanisms, and exploring new therapeutic applications.

Future efforts in this area include the refinement of synthetic routes for creating diverse glycylcycline derivatives efficiently nih.gov. Novel in vitro and in vivo models are needed to better simulate complex infection environments and evaluate the efficacy and potential interactions of glycylcyclines, both alone and in combination managedhealthcareexecutive.comfrontiersin.org. The development of high-throughput screening methods can accelerate the identification of promising new compounds or synergistic combinations.

Methodologies from systems biology and 'omics' also represent advanced tools for glycylcycline research brainkart.comnih.govresearchgate.net. Techniques for analyzing large datasets generated by 'omics' studies, including bioinformatics and computational modeling, are essential for interpreting complex biological responses to glycylcyclines brainkart.comnih.gov. The application of artificial intelligence and machine learning in areas like predicting compound properties, analyzing structure-activity relationships, or understanding pharmacokinetic behavior exemplifies the development of novel methodologies in this field frontiersin.org. Furthermore, the creation of specialized probes or imaging techniques could allow for a more detailed study of glycylcycline distribution and interaction within biological systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.